molecular formula C15H28N2O5 B2669134 N-[N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-L-alanyl]-L-valine, methyl ester CAS No. 178734-54-8

N-[N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-L-alanyl]-L-valine, methyl ester

Cat. No.: B2669134
CAS No.: 178734-54-8
M. Wt: 316.398
InChI Key: DCLUDDQQOOVPLD-QWRGUYRKSA-N
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Description

N-[N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-L-alanyl]-L-valine, methyl ester is a synthetic organic compound often used in various scientific research and industrial applications. This compound is characterized by its complex structure, which includes multiple functional groups that contribute to its reactivity and versatility in chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-L-alanyl]-L-valine, methyl ester typically involves the protection of amino acids followed by esterification. The process begins with the protection of the amino group of L-alanine using a tert-butoxycarbonyl (Boc) group. This is followed by the methylation of the carboxyl group of L-valine. The final step involves coupling the protected L-alanine with the methyl ester of L-valine under specific reaction conditions, often using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-L-alanyl]-L-valine, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under mild to moderate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile involved.

Scientific Research Applications

N-[N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-L-alanyl]-L-valine, methyl ester has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein engineering.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-L-alanyl]-L-valine, methyl ester exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. Its ester and amide groups allow it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-L-alanyl]-L-leucine, methyl ester
  • N-[N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-L-alanyl]-L-isoleucine, methyl ester

Uniqueness

N-[N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-L-alanyl]-L-valine, methyl ester is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles compared to similar compounds. Its structure allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

methyl (2S)-3-methyl-2-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O5/c1-9(2)11(13(19)21-8)16-12(18)10(3)17(7)14(20)22-15(4,5)6/h9-11H,1-8H3,(H,16,18)/t10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLUDDQQOOVPLD-QWRGUYRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C(C)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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